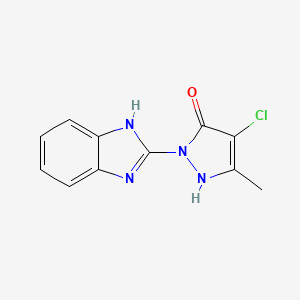

2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-methyl-2,3-dihydro-1H-pyrazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzodiazole is a versatile heterocyclic nucleus present in various bioactive compounds . It’s a white crystal also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole .

Synthesis Analysis

While specific synthesis information for the compound you mentioned is not available, benzimidazole derivatives can be synthesized by reacting o-phenylenediamine (OPA) with chemical salicylaldehyde .Molecular Structure Analysis

Theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of benzimidazole derivatives can be provided using the B3LYP/6-311++G (d,p) basis set . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-(1H-1,3-benzodiazol-2-yl)-4-methylphenol, include a molecular weight of 224.26 and a melting point of 257-259°C .Scientific Research Applications

Anti-Tumor Potential

Compounds related to 2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-methyl-2,3-dihydro-1H-pyrazol-3-one have shown promising anti-tumor activities. A study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which are structurally similar, revealed significant anti-tumor effects against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).

Biological Activity Studies

Several derivatives of 1H-pyrazol-5-imine, closely related to the target compound, have been synthesized and found to exhibit notable toxicity against various bacteria. This suggests potential antibacterial applications (Uma, Rajanna, Unnisa, & Saiprakash, 2017).

Cytotoxic Effects

In a study exploring Co(II) complexes with 1H-pyrazole derivatives, it was found that these compounds exhibited cytotoxic properties against human leukemia and melanoma cells, indicating potential use in cancer therapies (Sobiesiak et al., 2010).

Antimicrobial Properties

Research on pyrazoline derivatives, structurally similar to the target compound, has shown significant antimicrobial activities against various Candida species, hinting at potential use in treating fungal infections (Ozdemir et al., 2010).

Synthesis and Characterization

Studies have also focused on the synthesis and characterization of similar compounds, providing insights into their structural and chemical properties, which is essential for their application in scientific research (Kumara et al., 2018).

Future Directions

Benzimidazole derivatives have shown potential in various fields, including medicinal chemistry, due to their diverse biological activities . Future research could focus on exploring the potential applications of “2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-methyl-2,3-dihydro-1H-pyrazol-3-one” and similar compounds.

Properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)-4-chloro-5-methyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4O/c1-6-9(12)10(17)16(15-6)11-13-7-4-2-3-5-8(7)14-11/h2-5,15H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYUFEHTUYSFDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2945082.png)

![(2Z)-3-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]pyridin-3-yl}carbamoyl)prop-2-enoic acid](/img/structure/B2945084.png)

![(1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (2S,3S)-2,3-bis(4-methylbenzoyloxy)succinate](/img/structure/B2945089.png)

![2-(Cyclopropylmethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2945092.png)

![N-cyano-N-{[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethylaniline](/img/structure/B2945093.png)

![N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2945096.png)

![(3,5-Dimethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2945097.png)

![2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2945100.png)